molecular formula C22H23N3O B537881 NY0116

NY0116

Cat. No.: B537881
M. Wt: 345.4 g/mol
InChI Key: FZXFGYLHTRBHNJ-UHFFFAOYSA-N
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Description

NY0116 is a synthetic organic compound known for its role as a neuromedin U receptor 2 agonist. Neuromedin U receptors are involved in various physiological processes, including the regulation of food intake and energy homeostasis. This compound has shown potential in scientific research, particularly in studies related to metabolic disorders and obesity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NY0116 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic compounds.

    Functional Group Modifications: The core structure is then modified to introduce specific functional groups that enhance its activity as a neuromedin U receptor 2 agonist. This involves reactions such as alkylation, acylation, and reduction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

    Purification and Isolation: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

NY0116 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides, which may alter its biological activity.

    Reduction: Reduction reactions can be used to modify specific functional groups within this compound, potentially enhancing its activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and organometallic compounds.

Major Products

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are used to study the structure-activity relationship and optimize the compound’s efficacy.

Mechanism of Action

NY0116 exerts its effects by acting as an agonist for neuromedin U receptor 2. The mechanism involves:

Properties

Molecular Formula

C22H23N3O

Molecular Weight

345.4 g/mol

IUPAC Name

2-(2-trityloxyethyl)guanidine

InChI

InChI=1S/C22H23N3O/c23-21(24)25-16-17-26-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2,(H4,23,24,25)

InChI Key

FZXFGYLHTRBHNJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCN=C(N)N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCN=C(N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NY-0116;  NY 0116;  NY0116

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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